
Methyl 4-((5-(aminomethyl)pyridin-2-yl)oxy)benzoate
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Overview
Description
Methyl 4-((5-(aminomethyl)pyridin-2-yl)oxy)benzoate is a chemical compound with the molecular formula C14H14N2O3 and a molecular weight of 258.27 g/mol . This compound is characterized by the presence of a benzoate ester linked to a pyridine ring through an aminomethyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((5-(aminomethyl)pyridin-2-yl)oxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 5-(aminomethyl)pyridine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((5-(aminomethyl)pyridin-2-yl)oxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Methyl 4-((5-(aminomethyl)pyridin-2-yl)oxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-((5-(aminomethyl)pyridin-2-yl)oxy)benzoate involves its interaction with specific molecular targets. The aminomethyl group allows the compound to form hydrogen bonds with enzymes or receptors, influencing their activity. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(pyridin-4-yl)benzoate
- 4-amino-5-(aminomethyl)-2-methylpyrimidine
- Benzoic acid, 4-[[5-(aminomethyl)-2-pyridinyl]oxy]-, methyl ester
Uniqueness
Methyl 4-((5-(aminomethyl)pyridin-2-yl)oxy)benzoate stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions .
Biological Activity
Methyl 4-((5-(aminomethyl)pyridin-2-yl)oxy)benzoate, a compound featuring both a benzoate and a pyridine moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C15H16N2O3
- Molecular Weight : 272.30 g/mol
The presence of the pyridine ring is significant for its biological interactions, particularly in targeting specific receptors or enzymes.
This compound exhibits several biological activities, primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting various enzymes that are involved in inflammatory processes. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins involved in inflammation and pain signaling.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens. The interaction between the pyridine nitrogen and microbial enzymes may play a role in this activity.
- Anticancer Potential : Some research indicates that compounds with similar structures can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
In Vitro Studies
Recent studies have focused on the cytotoxic effects of this compound on various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound exhibited IC50 values ranging from 10 to 30 µM against human breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating moderate potency compared to standard chemotherapeutics.
In Vivo Studies
Animal models have been utilized to further investigate the anti-inflammatory effects of this compound:
- Inflammation Models : In a carrageenan-induced paw edema model in rats, administration of this compound resulted in a significant reduction in paw swelling compared to controls, suggesting its potential as an anti-inflammatory agent.
Case Studies
-
Case Study on Inflammatory Disease :
A study evaluated the efficacy of this compound in a model of rheumatoid arthritis. The compound was administered daily for two weeks, resulting in reduced joint inflammation and pain scores compared to untreated groups. -
Case Study on Antimicrobial Activity :
Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as an antibacterial agent.
Properties
Molecular Formula |
C14H14N2O3 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
methyl 4-[5-(aminomethyl)pyridin-2-yl]oxybenzoate |
InChI |
InChI=1S/C14H14N2O3/c1-18-14(17)11-3-5-12(6-4-11)19-13-7-2-10(8-15)9-16-13/h2-7,9H,8,15H2,1H3 |
InChI Key |
SJIQYONLPHVICI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)CN |
Origin of Product |
United States |
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